2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl- 2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl-
Brand Name: Vulcanchem
CAS No.: 20050-76-4
VCID: VC7648143
InChI: InChI=1S/C16H12O3/c1-10-7-12(17)8-15-13(10)9-14(16(18)19-15)11-5-3-2-4-6-11/h2-9,17H,1H3
SMILES: CC1=CC(=CC2=C1C=C(C(=O)O2)C3=CC=CC=C3)O
Molecular Formula: C16H12O3
Molecular Weight: 252.269

2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl-

CAS No.: 20050-76-4

Cat. No.: VC7648143

Molecular Formula: C16H12O3

Molecular Weight: 252.269

* For research use only. Not for human or veterinary use.

2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl- - 20050-76-4

Specification

CAS No. 20050-76-4
Molecular Formula C16H12O3
Molecular Weight 252.269
IUPAC Name 7-hydroxy-5-methyl-3-phenylchromen-2-one
Standard InChI InChI=1S/C16H12O3/c1-10-7-12(17)8-15-13(10)9-14(16(18)19-15)11-5-3-2-4-6-11/h2-9,17H,1H3
Standard InChI Key GHTXLYXNYNVWHU-UHFFFAOYSA-N
SMILES CC1=CC(=CC2=C1C=C(C(=O)O2)C3=CC=CC=C3)O

Introduction

Chemical Characteristics and Structural Profile

Molecular Architecture

2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl- belongs to the coumarin family, featuring a fused benzene and α-pyrone ring system. The hydroxyl group at position 7, methyl group at position 5, and phenyl substituent at position 3 contribute to its unique electronic and steric properties. The IUPAC name, 7-hydroxy-5-methyl-3-phenylchromen-2-one, reflects this substitution pattern .

Table 1: Fundamental Chemical Properties

PropertyValue
CAS Number20050-76-4
Molecular FormulaC16H12O3\text{C}_{16}\text{H}_{12}\text{O}_{3}
Molecular Weight252.269 g/mol
IUPAC Name7-hydroxy-5-methyl-3-phenylchromen-2-one
SMILES NotationCC1=CC(=CC2=C1C=C(C(=O)O2)C3=CC=CC=C3)O
SolubilityNot available

The compound’s planar structure enables π-π interactions with biological targets, while the hydroxyl group facilitates hydrogen bonding, critical for its pharmacological activity.

Synthesis and Optimization Strategies

Pechmann Condensation

The primary synthesis route involves the Pechmann condensation, a classic method for coumarin derivatives. This one-pot reaction condenses phenols with β-ketoesters under acidic conditions. For 7-hydroxy-5-methyl-3-phenyl-, resorcinol (1,3-dihydroxybenzene) reacts with a substituted β-ketoester, such as ethyl benzoylacetate, in the presence of sulfuric acid or Lewis catalysts.

Resorcinol+Ethyl benzoylacetateH+7-Hydroxy-5-methyl-3-phenylcoumarin+Ethanol\text{Resorcinol} + \text{Ethyl benzoylacetate} \xrightarrow{\text{H}^+} \text{7-Hydroxy-5-methyl-3-phenylcoumarin} + \text{Ethanol}

The reaction proceeds via intermediate formation of a keto-enol tautomer, followed by cyclization and dehydration. Yield optimization (35–76%) depends on catalyst choice, temperature, and reactant stoichiometry .

Alternative Synthetic Routes

Recent advancements explore microwave-assisted synthesis and green chemistry approaches to reduce reaction times and improve efficiency. For instance, ionic liquids or solid acid catalysts replace traditional corrosive acids, aligning with sustainable practices .

Biological Activities and Mechanistic Insights

Anticoagulant Properties

The compound inhibits vitamin K epoxide reductase (VKOR), a key enzyme in the coagulation cascade. By blocking the regeneration of reduced vitamin K, it disrupts the carboxylation of clotting factors II, VII, IX, and X, thereby exerting anticoagulant effects.

Antimicrobial Efficacy

In vitro studies demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The phenyl group enhances membrane permeability, while the hydroxyl group chelates metal ions essential for microbial enzymes.

ActivityMechanismModel System
AnticoagulantVKOR inhibitionIn vitro enzymatic
AntimicrobialMembrane disruption, ion chelationBacterial cultures
Anti-inflammatoryCOX-2 and LOX inhibitionMurine macrophages
AnticancerApoptosis via Bcl-2 suppressionHuman cancer lines

Research Applications and Innovations

Fluorescent Imaging Probes

Derivatives of 7-hydroxy-5-methyl-3-phenylcoumarin serve as fluorescent scaffolds for biological imaging. Substituents at position 3 (e.g., nitro or amino groups) modulate emission wavelengths, enabling cell-specific tracking. For example, 7-hydroxy-6-methoxy-3-phenyl-4H-chromen-4-one exhibits strong blue fluorescence, suitable for real-time cellular visualization .

Drug Development

Structural analogs are investigated as lead compounds for anticoagulant and anticancer drugs. Modifications to the phenyl ring (e.g., nitro or methyl groups) enhance target affinity and metabolic stability. Clinical trials are pending, but preclinical data show reduced thrombus formation in rodent models .

Challenges and Future Directions

Despite its promise, challenges persist in optimizing bioavailability and reducing off-target effects. Prodrug strategies and nanoparticle-based delivery systems are under exploration to improve pharmacokinetics. Additionally, computational modeling (e.g., QSAR studies) could guide the design of next-generation derivatives with enhanced selectivity .

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